Biotin-VAD-FMK is derived from the tetrapeptide sequence Val-Ala-Asp, modified with a fluoromethylketone functional group. The biotin component allows for affinity purification through streptavidin binding, enabling easy identification of caspase activity in various cellular contexts. It is classified as an irreversible inhibitor due to its covalent bonding with the target enzymes, which leads to prolonged inhibition.
The synthesis of Biotin-VAD-FMK typically involves several steps:
The molecular structure of Biotin-VAD-FMK consists of a peptide backbone with specific amino acid residues (Valine, Alanine, Aspartate) connected by peptide bonds. The fluoromethylketone group acts as an electrophilic warhead that covalently modifies the active site cysteine residues of caspases.
Biotin-VAD-FMK primarily participates in covalent modification reactions with active caspases. Upon introduction into cellular environments, it forms stable adducts with the active site cysteine residues:
This mechanism allows researchers to selectively inhibit caspase activity and study downstream effects on apoptosis and other cellular processes .
The mechanism by which Biotin-VAD-FMK exerts its inhibitory effects involves several key steps:
Data from studies indicate that Biotin-VAD-FMK can effectively inhibit T cell proliferation by blocking caspase activity, demonstrating its immunosuppressive properties.
Relevant analyses often include assessments of purity via high-performance liquid chromatography (HPLC) and mass spectrometry to confirm structural integrity after synthesis .
Biotin-VAD-FMK has diverse applications in scientific research:
Caspases (cysteine-dependent aspartate-specific proteases) are a phylogenetically conserved family of enzymes that serve as central regulators of programmed cell death (PCD) and inflammation. Structurally, caspases contain an N-terminal prodomain followed by large (p20) and small (p10) catalytic subunits. Based on their primary functions, caspases are categorized into:
Beyond their classical roles, caspases exhibit functional plasticity: Caspase-1 drives pyroptosis via gasdermin D cleavage, while caspase-3 can trigger secondary necrosis or pyroptosis through gasdermin E cleavage [6] [10]. Dysregulated caspase activity contributes to pathologies including neurodegenerative diseases (excessive activation) and cancer (defective activation) [1] [4].
Table 1: Functional Classification of Major Caspases
Caspase | Prodomain | Primary Role | Key Substrates | Activation Complex |
---|---|---|---|---|
Caspase-8 | DED | Extrinsic apoptosis | Caspase-3, Bid | DISC (FADD) |
Caspase-9 | CARD | Intrinsic apoptosis | Caspase-3/7 | Apoptosome (Apaf-1) |
Caspase-1 | CARD | Pyroptosis | Gasdermin D, IL-1β | Inflammasome (ASC) |
Caspase-3 | Short | Apoptosis execution | PARP, ICAD | Cleaved by initiators |
Caspase-11 | CARD | Non-canonical pyroptosis | Gasdermin D | LPS sensing |
The development of caspase inhibitors has progressed through three generations:
First-generation peptide inhibitors (e.g., Ac-YVAD-CMK, Ac-DEVD-CHO) mimicked natural cleavage sites but suffered from poor cell permeability, instability, and limited selectivity due to conserved catalytic sites across caspases [2] [5]. Irreversible electrophilic "warheads" like chloromethylketone (CMK) or aldehyde (CHO) improved potency but increased off-target effects [7].
Second-generation fluorogenic substrates (e.g., Ac-DEVD-AMC) enabled real-time activity measurement but lacked capacity for cellular localization or complex isolation. Positional scanning substrate libraries (PS-SCL) revealed that optimal tetrapeptide sequences (e.g., WEHD for caspase-1, DEVD for caspase-3) only partially confer selectivity in live cells [5] [7].
Third-generation affinity probes incorporated biotin tags or fluorophores for detection/purification. Early biotinylated inhibitors (e.g., biotin-YVAD-CMK) had short linkers that sterically hindered streptavidin binding. Extended polyethylene glycol (PEG) or aminocaproic acid linkers (e.g., in Biotin-X-VAD-FMK) solved this by positioning biotin >20 Å from the inhibitory moiety [2] [3].
Table 2: Generations of Caspase Inhibitors and Their Limitations
Generation | Example Compounds | Advantages | Limitations |
---|---|---|---|
Peptide analogs | Ac-YVAD-CMK, Z-VAD-FMK | Target specificity based on sequences | Poor cell permeability; short half-life |
Fluorogenic substrates | Ac-DEVD-AMC, Ac-LEHD-AFC | Real-time activity quantification | No cellular localization; cannot isolate complexes |
Biotinylated probes | Biotin-VAD-FMK, Biotin-DEVD-AOMK | Cellular localization; complex isolation; target identification | Variable linker lengths affect efficiency |
Biotin-VAD-FMK (biotin-valyl-alanyl-aspartyl-fluoromethylketone) was engineered to overcome key limitations of prior inhibitors through integrated chemical features:
Pan-caspase inhibition: The VAD sequence targets a broad caspase spectrum (caspase-1, -3, -8 IC50 < 10 nM) due to conserved aspartate specificity pockets [3] [8]. This contrasts with DEVD-based inhibitors biased toward caspase-3/7 [7].
Irreversible covalent binding: The FMK warhead forms a thioether bond with the catalytic cysteine, enabling permanent occupancy of the active site. Compared to reversible aldehydes, FMK offers sustained inhibition with minimal cellular toxicity [2] [8].
Enhanced cell permeability: The methyl ester modification (omitted in some naming conventions) masks aspartate carboxyl groups, facilitating cellular uptake without transporter requirements [3] [8].
Versatile detection: Biotin enables streptavidin-based applications including:
Microscopic localization via fluorescent streptavidin conjugates [2] [8]
Optimized linker design: Unlike early biotinylated inhibitors with C6 linkers, Biotin-VAD-FMK’s extended spacer (e.g., aminocaproyl) minimizes steric hindrance during affinity purification. This allows efficient capture of caspase-interacting proteins like ASC or FADD [2] [3].
Table 3: Functional Groups in Biotin-VAD-FMK and Their Roles
Component | Chemical Structure | Function | Biological Impact |
---|---|---|---|
Biotin | Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid | Affinity tag | Streptavidin binding for detection/purification |
Val-Ala-Asp(OMe) | N-protected tripeptide | Caspase recognition | Targets active site with broad specificity |
FMK | -CO-CH2F | Electrophilic warhead | Irreversible active site binding |
Aminocaproyl linker | -NH-(CH2)5-CO- | Spacer | Separates biotin from inhibitor (~22.5 Å) |
Biotin-VAD-FMK has elucidated novel caspase functions, including:
As research advances toward caspase isoforms and post-translational modifications, Biotin-VAD-FMK remains foundational for probing caspase activation networks in health and disease [2] [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7